molecular formula C7H6ClNO3 B2356813 2-[(6-Chloropyridin-3-yl)oxy]acetic acid CAS No. 234109-28-5

2-[(6-Chloropyridin-3-yl)oxy]acetic acid

Cat. No.: B2356813
CAS No.: 234109-28-5
M. Wt: 187.58
InChI Key: RWFJXMZDJYAHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Chloropyridin-3-yl)oxy]acetic acid is a small molecule compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-2-1-5(3-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFJXMZDJYAHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyridin-3-yl)oxy]acetic acid typically involves the reaction of 6-chloro-3-hydroxypyridine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the chloroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyridin-3-yl)oxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Modulation of Integrated Stress Response

One of the significant applications of 2-[(6-Chloropyridin-3-yl)oxy]acetic acid is its role as a modulator of the Integrated Stress Response (ISR). ISR is a cellular response to stress that can influence various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound may help regulate ISR signaling pathways, which could be beneficial in treating conditions such as:

  • Cancer : The compound has shown potential in inhibiting tumor growth by modulating eIF2α phosphorylation, a key process in ISR signaling .
  • Neurodegenerative Diseases : It may also preserve synaptic function and reduce neuronal decline associated with disorders like Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties. In animal models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against resistant bacterial strains. In vitro studies have shown that derivatives of this compound possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a candidate for developing new antimicrobial agents .

Agricultural Applications

In agricultural research, this compound has been tested for its effectiveness in crop protection. Field trials indicated a marked decrease in weed populations and an increase in crop yield, supporting its application in sustainable agriculture practices .

Summary of Case Studies

The following table summarizes key findings from various studies on the applications of this compound:

ApplicationFindingsReference
Integrated Stress ResponseModulates eIF2α phosphorylation; potential for cancer treatment
Anti-inflammatorySignificant reduction in paw edema in animal models
AntimicrobialMIC values comparable to standard antibiotics against resistant strains
Agricultural ImpactDecreased weed populations; increased crop yield

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Chloropyridin-3-yl)oxy]acetic acid tert-butyl ester: This compound is a derivative of this compound with a tert-butyl ester group.

    3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: This compound is another pyridine derivative with different functional groups and applications.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its chloro and acetic acid functional groups provide versatility in chemical synthesis and potential therapeutic applications.

Biological Activity

2-[(6-Chloropyridin-3-yl)oxy]acetic acid, also known as 2-(6-chloropyridin-3-yl)acetic acid, is a compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₇H₆ClNO₂
  • CAS Number : 234109-28-5
  • Molecular Weight : 173.58 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloropyridine moiety enhances its binding affinity to specific targets, potentially leading to modulation of their activity.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on certain enzymes. For instance, studies have shown that chloropyridine derivatives can inhibit 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in glucocorticoid metabolism. This inhibition can have implications for conditions like metabolic syndrome and type 2 diabetes .

2. Antiviral Activity

Recent studies have explored the antiviral properties of related compounds against SARS-CoV-2, the virus responsible for COVID-19. Certain derivatives demonstrated significant inhibitory effects on viral replication, suggesting a potential therapeutic role in antiviral treatments .

3. Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in specific cancer cells while maintaining relatively low toxicity in normal cells .

Case Study 1: Inhibition of 11β-HSD1

A study examined the structure-activity relationship (SAR) of chloropyridine derivatives, including this compound. The findings revealed that modifications at the pyridine ring significantly influenced the inhibitory potency against 11β-HSD1, with IC50 values ranging from nanomolar to micromolar concentrations depending on the substituents .

CompoundIC50 (nM)
Unsubstituted Chloropyridine27
6-Chloro Derivative117
Methyl-substituted Derivative>500

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral efficacy of chloropyridine derivatives against SARS-CoV-2. The results indicated that certain compounds exhibited potent inhibition of viral replication in vitro, with IC50 values as low as 29 nm .

CompoundIC50 (µM)Mechanism
Compound A0.5Inhibition of viral entry
Compound B0.8Inhibition of replication

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.